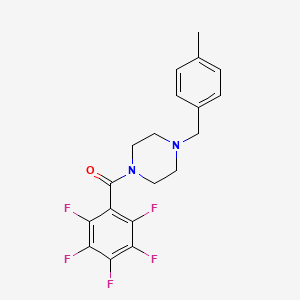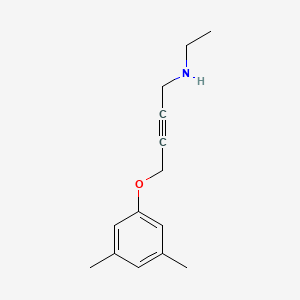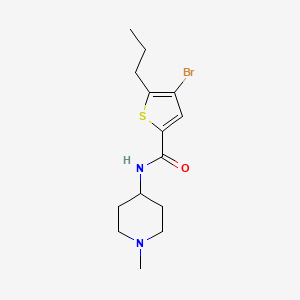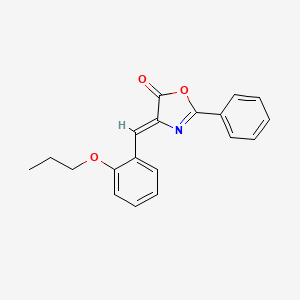
1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine, also known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.
作用機序
1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine acts as a selective agonist for the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT1A receptor leads to a decrease in the activity of adenylyl cyclase and an increase in the activity of potassium channels, resulting in hyperpolarization of the cell membrane. This leads to a decrease in the firing rate of neurons and a decrease in the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine has been shown to have a range of biochemical and physiological effects in various animal models. It has been shown to reduce anxiety-like behavior in rodents and to have antidepressant-like effects in some models of depression. 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
実験室実験の利点と制限
One advantage of using 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for precise investigation of the role of this receptor in various physiological and pathological conditions. However, one limitation of using 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine is its relatively short half-life, which requires frequent dosing in animal models.
将来の方向性
There are several future directions for research involving 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine. One direction is to investigate its potential use as a therapeutic agent for anxiety disorders and depression. Another direction is to investigate its interaction with other neurotransmitter systems such as the glutamate system. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine on the HPA axis.
合成法
The synthesis of 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine involves the reaction of 1-(4-methylbenzyl)piperazine with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with hydrochloric acid to yield 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine as a white crystalline solid.
科学的研究の応用
1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine has been widely used in scientific research as a tool to study the function of the serotonin 5-HT1A receptor. It acts as a selective agonist for the 5-HT1A receptor and has been used to investigate the role of this receptor in various physiological and pathological conditions. 1-(4-methylbenzyl)-4-(pentafluorobenzoyl)piperazine has also been used to study the interaction of the 5-HT1A receptor with other neurotransmitter systems such as the dopamine system.
特性
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-(2,3,4,5,6-pentafluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F5N2O/c1-11-2-4-12(5-3-11)10-25-6-8-26(9-7-25)19(27)13-14(20)16(22)18(24)17(23)15(13)21/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHBMTIESICDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylbenzyl)piperazin-1-yl](pentafluorophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-2-methoxyphenyl acetate](/img/structure/B4937541.png)
![N-[3-(benzoylamino)phenyl]-4-propoxybenzamide](/img/structure/B4937543.png)
![3-{1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4937548.png)
![5-(2-chlorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B4937556.png)
![N-(2-chlorobenzyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4937564.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4937570.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4937575.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4937578.png)

![2-ethyl-5,6-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4937600.png)
![5-(3,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4937633.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4937641.png)
